molecular formula C12H10BFO3 B1393666 (4-(3-Fluorophenoxy)phenyl)boronic acid CAS No. 1029438-36-5

(4-(3-Fluorophenoxy)phenyl)boronic acid

Cat. No. B1393666
M. Wt: 232.02 g/mol
InChI Key: GJKLNXCGVYJBRK-UHFFFAOYSA-N
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Description

“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 232.02 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “(4-(3-Fluorophenoxy)phenyl)boronic acid” can be represented by the formula C12H10BFO3 .


Chemical Reactions Analysis

Boronic acids, such as “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a solid substance with a molecular weight of 232.02 . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

(4-(3-Fluorophenoxy)phenyl)boronic acid and similar phenyl boronic acids have been investigated for their potential in optical modulation and saccharide recognition. These compounds can bind to pendant diols, a characteristic useful in saccharide recognition, and have been explored in their interaction with carbon nanotubes for potential applications in photoluminescence quantum yield modulation (Mu et al., 2012).

Reactivity with Diols

The reactivity of phenylboronic acids, including (4-(3-Fluorophenoxy)phenyl)boronic acid, with diols has been a topic of study. Investigations have focused on understanding the relative reactivities of different boronic acid forms with diols, which is relevant for applications in chemistry and biochemistry (Watanabe et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds similar to (4-(3-Fluorophenoxy)phenyl)boronic acid have been undertaken to understand their potential applications. For example, amino-3-fluorophenyl boronic acids have been synthesized and their properties, such as boronic acid pKa values and their utility in glucose sensing materials, have been assessed (Das et al., 2003).

Fluorescence Quenching Studies

The fluorescence quenching properties of boronic acid derivatives, including those similar to (4-(3-Fluorophenoxy)phenyl)boronic acid, have been studied. These investigations are crucial for developing sensors and understanding the interaction of boronic acids with other molecules (Geethanjali et al., 2015).

Sensing and Recognition Applications

Boronic acid derivatives are widely used in the development of sensors for various biologically relevant species. The ability of these compounds to bind nucleophilic species, such as fluoride ions and diols, facilitates their use in sensing applications, including the detection of carbohydrates, dopamine, and metal ions (Guo et al., 2012).

Complexation with Boronic Acids

Studies on the complexation of various species with boronic acids, including those structurally related to (4-(3-Fluorophenoxy)phenyl)boronic acid, provide insights into potential applications in sensing and material chemistry. The understanding of these complexation mechanisms is vital for developing new multifunctional compounds (Zhang et al., 2017).

Relay Fluorescence Recognition

The relay fluorescence recognition properties of boronic acid derivatives have been explored for detecting ions like ferric and fluoride ions. These studies are significant for developing sequential sensors and bioimaging reagents for use in living cells (Selvaraj et al., 2019).

Fluorescent Chemosensors

Boronic acid derivatives, including those similar to (4-(3-Fluorophenoxy)phenyl)boronic acid, have been used to develop fluorescent chemosensors. These chemosensors are capable of distinguishing carbohydrates based on their binding to boron as diol or triol units, providing valuable stereochemical information about the carbohydrates (Oesch & Luedtke, 2015).

Safety And Hazards

The safety information for “(4-(3-Fluorophenoxy)phenyl)boronic acid” includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Boronic acids, including “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future of boronic acids lies in their continued use in these areas, as well as in the development of new applications and methodologies .

properties

IUPAC Name

[4-(3-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKLNXCGVYJBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681907
Record name [4-(3-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Fluorophenoxy)phenyl)boronic acid

CAS RN

1029438-36-5
Record name [4-(3-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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